1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxy methyl group and a methoxyphenoxy ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Methoxyphenoxy Ethanone Moiety: This step involves the reaction of the piperidine derivative with 2-methoxyphenoxy acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ketone group can produce the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The benzyloxy methyl group and the methoxyphenoxy ethanone moiety allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Benzyloxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-hydroxyphenoxy)ethanone
Uniqueness
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of both the benzyloxy methyl group and the methoxyphenoxy ethanone moiety. This combination allows for a distinct set of chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-20-9-5-6-10-21(20)27-17-22(24)23-13-11-19(12-14-23)16-26-15-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFATXOIQNSEGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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